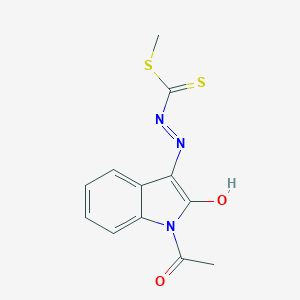
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine typically involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to yield the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine produces 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods typically include the use of high-pressure reactors and automated systems to monitor reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products Formed
Major products formed from these reactions include:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Tetrazoles and hydrazides: Formed from substitution reactions.
Applications De Recherche Scientifique
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anticancer properties, particularly against breast cancer cell lines.
Medicine: Investigated for its antipsychotic and antiemetic effects.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and severe nausea and vomiting.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is unique due to its specific structural modifications, which enhance its binding affinity to dopamine receptors and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C20H21ClN2S |
|---|---|
Poids moléculaire |
356.9g/mol |
Nom IUPAC |
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C20H21ClN2S/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,13-14H2,1-2H3 |
Clé InChI |
ZCDCCGCDGVHTBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B398340.png)
![2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE](/img/structure/B398342.png)
![(5Z)-1-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B398343.png)
![5-[(4-Octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B398346.png)

![5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole](/img/structure/B398348.png)
![3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B398351.png)
![6-bromo-2-(decylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B398353.png)


![1-(4-bromophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398363.png)

![N'-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-4-(dimethylamino)benzohydrazide](/img/structure/B398366.png)

